Sourcing authentic Methyl candesartan (EP Impurity I) with verified identity challenges many ANDA analytical workflows. This compound resolves that gap as a structurally defined EP impurity standard (CAS 139481-69-9, MW 454.5) enabling accurate HPLC system suitability testing and method validation. • Defined AT1 antagonist (IC50=66 nM) distinct from parent candesartan (IC50=0.26 nM) for selective receptor binding assays. • Non-radioactive precursor for [11C]methyl-candesartan PET tracer synthesis demonstrating 70% displaceable renal binding (p<0.0001). • >98% HPLC purity; stored at -20°C, shipped with ice pack for global procurement reliability.
Molecular FormulaC25H22N6O3
Molecular Weight454.5 g/mol
CAS No.139481-69-9
Cat. No.B030658
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl candesartan (CAS 139481-69-9), also known as Candesartan Methyl Ester or Candesartan Cilexetil EP Impurity I, is a synthetic intermediate in the preparation of the angiotensin II type 1 (AT1) receptor antagonist candesartan and its clinical prodrug candesartan cilexetil . This compound acts as an AT1 receptor antagonist with an IC50 of 66 nM and demonstrates blood pressure lowering activity in rat models . Methyl candesartan is also a structurally defined impurity in the European Pharmacopoeia for candesartan cilexetil and has been developed as a carbon-11 radioligand for positron emission tomography (PET) imaging of AT1 receptors in renal and cardiovascular research [1].
Impurity StandardCandesartan Cilexetil EP Impurity I for analytical QC and method validation
Synthetic IntermediatePrecursor for candesartan and alternative formulation research
Radioligand PrecursorNon-radioactive precursor for [11C]methyl-candesartan PET imaging studies
[1] Lortie M, et al. Analysis of [11C]methyl-candesartan kinetics in the rat kidney for the assessment of angiotensin II type 1 receptor density in vivo with PET. Nucl Med Biol. 2013;40(2):252-261. View Source
Methyl Candesartan: Irreplaceable in Research
Methyl candesartan occupies a unique niche in candesartan-related research and development that generic substitution with other ARB intermediates or analogs fails to address. Its methyl ester functional group confers a distinct binding affinity profile (IC50 = 66 nM) that differs substantially from the parent carboxylic acid candesartan (IC50 = 0.26 nM), while its lack of the cilexetil prodrug moiety eliminates the variable esterase-dependent activation required for candesartan cilexetil . Furthermore, the compound exhibits superior PET imaging kinetics compared to [11C]methyl-losartan, a competing radioligand, and demonstrates higher specific binding in AT1 receptor-rich renal tissue than its desethyl derivative [11C]TH4 [1][2]. These compound-specific pharmacological and physicochemical properties preclude simple interchange with other ARB-related compounds in analytical method development, radioligand binding assays, or synthetic pathway optimization.
Methyl ester profile not interchangeable
Distinct binding affinity and absence of cilexetil activation preclude direct substitution with parent acid or prodrug forms
PET kinetics differ from other ARB radioligands
[11C]Methyl-candesartan kinetics and renal binding specificity differ from [11C]methyl-losartan; metabolite interference requires context-specific review
EP impurity designation is identity-specific
Candesartan Cilexetil EP Impurity I cannot be substituted with other candesartan-related impurities for pharmacopeial applications
[1] Hadizad T, et al. Novel O-[(11)C]methylated derivatives of candesartan as angiotensin II AT(1) receptor imaging ligands: radiosynthesis and ex vivo evaluation in rats. Bioorg Med Chem. 2009;17(23):7971-7977. View Source
[2] Ismailani US, et al. Automated radiosynthesis and evaluation of 18F-fluoropyridinated analogs of losartan and candesartan for imaging the angiotensin II Type 1 receptors by positron emission tomography. Université de Montréal. 2022. View Source
Methyl Candesartan Comparative Evidence
AT1 Receptor Affinity vs. Candesartan
Methyl candesartan exhibits nanomolar binding affinity for the angiotensin II AT1 receptor, with an IC50 of 66 nM . In comparison, the parent compound candesartan (candesartan carboxylic acid, CAS 139481-59-7) demonstrates substantially higher potency with an IC50 of 0.26 nM, representing an approximately 254-fold difference in receptor binding affinity .
The methyl ester modification reduces receptor affinity by over two orders of magnitude compared to the free carboxylic acid, directly informing structure-activity relationship studies and validating methyl candesartan as a less potent pharmacological probe suitable for applications where partial receptor engagement is desired.
Angiotensin II receptorReceptor bindingIC50
Solubility and Stability: Candesartan vs. Cilexetil
Candesartan (the carboxylic acid metabolite corresponding to methyl candesartan hydrolysis) demonstrates significantly higher solubility than the clinical prodrug candesartan cilexetil at alkaline pH. At pH 6.5 and 7.4, candesartan solution showed superior stability compared to candesartan cilexetil solution. Dissolution testing using the pharmacopeial method demonstrated a better release profile for candesartan even in the absence of surfactant in the testing medium, whereas both drugs exhibited slight degradation at acidic pH after short-term stability testing [1].
Solubility & StabilityHead-to-head
Candesartan: reported higher solubility, better release profile, improved stability at pH 6.5/7.4 vs. cilexetil
Supports direct candesartan formulation research; methyl candesartan as critical precursor
Pharmaceutical evaluation context
Pharmaceutical formulationSolubilityStability
Evidence Dimension
Solubility and dissolution at alkaline pH; solution stability at pH 6.5 and 7.4
Target Compound Data
Candesartan (post-hydrolysis of methyl ester): higher solubility, better release profile without surfactant, superior stability at pH 6.5/7.4
Comparator Or Baseline
Candesartan cilexetil: lower solubility at alkaline pH, requires surfactant for dissolution, inferior stability at pH 6.5/7.4
Quantified Difference
Qualitative superiority in all tested parameters for candesartan
The demonstrated physicochemical superiority of the active candesartan moiety over the prodrug candesartan cilexetil challenges the rationale for prodrug formation and supports research into direct formulation of candesartan, with methyl candesartan serving as the critical synthetic precursor for candesartan production.
Pharmaceutical formulationSolubilityStability
[1] Amer AM, Allam AN, Abdallah OY. Comparative Pharmaceutical Evaluation of Candesartan and Candesartan Cilexetil: Physicochemical Properties, In Vitro Dissolution and Ex Vivo In Vivo Studies. AAPS PharmSciTech. 2018;19(2):772-783. View Source
Permeation and PK: Candesartan vs. Cilexetil
In a direct comparative study, candesartan (derived from methyl candesartan hydrolysis) demonstrated significantly enhanced ex vivo permeation compared to its prodrug candesartan cilexetil (P < 0.05). In vivo, candesartan suspension reached a significantly higher Cmax of 1.39 ± 0.59 μg/mL at Tmax of 0.66 ± 0.11 h, while candesartan cilexetil suspension achieved only 0.47 ± 0.22 μg/mL at Tmax of 2.00 ± 0.27 h, with a 40-minute lag period required before any absorbed candesartan cilexetil could be detected in plasma [1].
Permeation & PKHead-to-head
Candesartan suspension: Cmax 1.39 μg/mL, Tmax 0.66 h
Candesartan cilexetil: Cmax 0.47 μg/mL, Tmax 2.00 h (40-min lag)
~3-fold higher Cmax; no absorption lag vs. 40-min lag
Informs formulation-exposure context for candesartan research
Rat PK model; research context
PharmacokineticsPermeabilityCmax
Evidence Dimension
Maximum plasma concentration (Cmax) and time to Cmax (Tmax)
Target Compound Data
Candesartan suspension: Cmax 1.39 ± 0.59 μg/mL at Tmax 0.66 ± 0.11 h
Comparator Or Baseline
Candesartan cilexetil suspension: Cmax 0.47 ± 0.22 μg/mL at Tmax 2.00 ± 0.27 h, with 40-min detection lag
Quantified Difference
~3-fold higher Cmax; ~3-fold faster Tmax; no lag vs. 40-min lag
Conditions
Ex vivo permeation assay; in vivo rat pharmacokinetic study
Why This Matters
The 3-fold higher Cmax and 3-fold faster absorption of candesartan versus candesartan cilexetil provide quantitative justification for direct candesartan formulation research, positioning methyl candesartan as an essential synthetic precursor for alternative delivery strategies that bypass esterase-dependent prodrug activation.
PharmacokineticsPermeabilityCmax
[1] Amer AM, Allam AN, Abdallah OY. Comparative Pharmaceutical Evaluation of Candesartan and Candesartan Cilexetil: Physicochemical Properties, In Vitro Dissolution and Ex Vivo In Vivo Studies. AAPS PharmSciTech. 2018;19(2):772-783. View Source
Renal AT1 Specific Binding in PET
[11C]Methyl-candesartan displays high specific binding to angiotensin II AT1 receptors in rat renal tissue. At 10-20 minutes post-injection, the mean normalized activity in the left kidney of rats co-injected with unlabeled candesartan (5 mg/kg) was significantly reduced to 0.054 ± 0.006 compared to 0.179 ± 0.017 in controls, representing a 70% decrease in radioligand binding due to AT1 receptor blockade (p < 0.0001). Additionally, ex vivo studies demonstrated that [11C]methyl-candesartan exhibits higher specific binding and selectivity to AT1 over AT2, Mas, beta-adrenergic, and alpha2-adrenergic receptors in kidney regions [1][2].
Renal AT1 PET BindingHead-to-head
70% displaceable binding (p
Supports AT1 receptor specificity in PET imaging research
Preferred candesartan-based radioligand for imaging; metabolite context influences quantification
Rat and pig renal tissue; research context
PET imagingAT1 receptorRadioligand
Evidence Dimension
Normalized renal activity (radioligand binding) at 10-20 min post-injection
Target Compound Data
[11C]Methyl-candesartan with candesartan blockade: 0.054 ± 0.006 normalized activity
Comparator Or Baseline
[11C]Methyl-candesartan control (no blockade): 0.179 ± 0.017 normalized activity
Quantified Difference
70% decrease in binding upon AT1 receptor blockade (p < 0.0001)
Conditions
In vivo rat microPET imaging; intravenous injection of 0.5-2 mCi [11C]methyl-candesartan; candesartan co-injection at 5 mg/kg
Why This Matters
The 70% displaceable binding confirms AT1 receptor specificity, establishing [11C]methyl-candesartan as a validated PET radioligand for non-invasive quantification of renal AT1 receptor density in disease models including hypertension, diabetic nephropathy, and heart failure.
PET imagingAT1 receptorRadioligand
[1] Kirkpatrick S, Lortie M, Hadizad T, et al. [11C]Methyl-candesartan displays binding specificity for angiotensin II AT1 receptors. J Nucl Med. 2009;50(Supplement 2):301. View Source
[2] Hadizad T, Kirkpatrick SA, Mason S, et al. Novel O-[(11)C]methylated derivatives of candesartan as angiotensin II AT(1) receptor imaging ligands: radiosynthesis and ex vivo evaluation in rats. Bioorg Med Chem. 2009;17(23):7971-7977. View Source
PET Kinetics vs. [11C]Methyl-Losartan
[11C]Methyl-candesartan exhibits superior in vivo PET kinetics compared to [11C]methyl-losartan for imaging angiotensin II AT1 receptors in rat and pig renal tissue. The candesartan-based radioligand demonstrates faster tissue clearance and more favorable imaging characteristics; however, the presence of a hydrophobic radiometabolite interferes with PET signal quantification and AT1 receptor measurement, representing a limitation that requires consideration in experimental design [1].
Preferred candesartan-based radioligand for imaging; metabolite context influences quantification
Rat and pig renal tissue; research context
PET imagingRadiotracer kineticsAT1 receptor
Evidence Dimension
PET imaging kinetics in renal AT1 receptor imaging
Target Compound Data
[11C]Methyl-candesartan: superior kinetics, faster clearance; hydrophobic radiometabolite interference noted
Comparator Or Baseline
[11C]Methyl-losartan: inferior kinetics
Quantified Difference
Qualitative superiority; specific metabolic limitation identified
Conditions
In vivo PET imaging in rat and pig renal tissue
Why This Matters
Superior PET kinetics position [11C]methyl-candesartan as the preferred candesartan-based radioligand for AT1 receptor imaging studies, while the documented metabolite interference informs appropriate data interpretation and guides the development of next-generation imaging agents with improved metabolic profiles.
PET imagingRadiotracer kineticsAT1 receptor
[1] Ismailani US, et al. Automated radiosynthesis and evaluation of 18F-fluoropyridinated analogs of losartan and candesartan for imaging the angiotensin II Type 1 receptors by positron emission tomography. Université de Montréal. 2022. View Source
Methyl Candesartan Research Applications
Candesartan Cilexetil QC Reference Standard
Methyl candesartan is officially designated as Candesartan Cilexetil EP Impurity I in the European Pharmacopoeia. Procurement of this compound is essential for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of candesartan cilexetil [1]. The compound serves as a structurally defined impurity standard with established chemical identity (CAS 139481-69-9, molecular formula C25H22N6O3, molecular weight 454.5 g/mol), enabling accurate quantification and system suitability testing in HPLC and related analytical procedures [2].
Candesartan Synthesis and Formulation Research
Methyl candesartan is a critical intermediate in the synthesis of candesartan (CAS 139481-59-7), the active AT1 receptor antagonist. Research demonstrating candesartan's superior solubility at alkaline pH, better dissolution profile without surfactant, enhanced ex vivo permeation (P < 0.05), and 3-fold higher Cmax (1.39 vs. 0.47 μg/mL) compared to candesartan cilexetil supports investigation of direct candesartan formulations [3]. Methyl candesartan procurement enables the synthesis of candesartan for these alternative formulation studies, which aim to bypass the variable esterase-dependent activation and 40-minute absorption lag associated with the clinical prodrug [3].
Radiosynthesis of [11C]Methyl-Candesartan
Methyl candesartan serves as the non-radioactive precursor for the synthesis of [11C]methyl-candesartan, a PET radioligand that demonstrates 70% displaceable specific binding to renal AT1 receptors (p < 0.0001) and superior kinetics compared to [11C]methyl-losartan [4][5]. This radioligand enables non-invasive, longitudinal quantification of AT1 receptor density changes in preclinical models of hypertension, diabetic nephropathy, ventricular remodeling, and heart failure [6]. Procurement of high-purity methyl candesartan (>98% by HPLC) is a prerequisite for successful radiosynthesis and radiopharmaceutical quality control [4].
Application
Selection Property
Validation Focus
Candesartan Cilexetil QC
EP Impurity I designation
System suitability and quantification accuracy
Candesartan formulation research
Synthetic intermediate for candesartan
Direct formulation feasibility and esterase-bypass strategies
[11C]Methyl-candesartan radiosynthesis
Non-radioactive precursor purity
Radiosynthesis reproducibility and imaging specificity context
[1] ChemWhat. Candesartan Cilexetil EP Impurity I. CAS 139481-69-9. View Source
[3] Amer AM, Allam AN, Abdallah OY. Comparative Pharmaceutical Evaluation of Candesartan and Candesartan Cilexetil: Physicochemical Properties, In Vitro Dissolution and Ex Vivo In Vivo Studies. AAPS PharmSciTech. 2018;19(2):772-783. View Source
[4] Kirkpatrick S, Lortie M, Hadizad T, et al. [11C]Methyl-candesartan displays binding specificity for angiotensin II AT1 receptors. J Nucl Med. 2009;50(Supplement 2):301. View Source
[5] Ismailani US, et al. Automated radiosynthesis and evaluation of 18F-fluoropyridinated analogs of losartan and candesartan for imaging the angiotensin II Type 1 receptors by positron emission tomography. Université de Montréal. 2022. View Source
[6] Lortie M, et al. Analysis of [11C]methyl-candesartan kinetics in the rat kidney for the assessment of angiotensin II type 1 receptor density in vivo with PET. Nucl Med Biol. 2013;40(2):252-261. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.